molecular formula C12H7ClN2O B8012315 4-Chloro-6-phenylfuro[2,3-d]pyrimidine

4-Chloro-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B8012315
M. Wt: 230.65 g/mol
InChI Key: BMPUSSWCLJQHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-phenylfuro[2,3-d]pyrimidine is a versatile chemical scaffold within the furopyrimidine class, designed for research and development applications. This compound features a chlorine atom at the 4-position, a key reactive site that makes it a valuable synthetic intermediate for constructing more complex molecules. It is primarily used in medicinal chemistry and drug discovery as a building block for the synthesis of potential therapeutic agents. Researchers utilize this core structure to develop compounds for various biological targets. The fused furan and pyrimidine rings, substituted with a phenyl group, form a privileged structure common in many pharmacologically active molecules. As a standard practice, this product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Handling should adhere to all relevant laboratory safety protocols. For a comprehensive list of hazards, handling, and storage information, please consult the available Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPUSSWCLJQHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 6 Phenylfuro 2,3 D Pyrimidine and Its Derivatives

Strategies for Furo[2,3-d]pyrimidine (B11772683) Core Construction

The assembly of the furo[2,3-d]pyrimidine core can be broadly categorized into several key approaches, including the formation of the furan (B31954) ring onto a pre-existing pyrimidine (B1678525), the construction of the pyrimidine ring onto a furan precursor, and the use of multicomponent reactions to build the heterocyclic system in a more convergent manner.

Annulation of Furan Ring onto Pyrimidine Derivatives

One of the common strategies for the synthesis of furo[2,3-d]pyrimidines involves the construction of the furan ring onto a pre-functionalized pyrimidine derivative. This approach typically starts with a pyrimidine bearing suitable functional groups at the 4 and 5 positions that can undergo cyclization to form the fused furan ring. For instance, a 4-amino-5-substituted pyrimidine can be a key intermediate. The specific nature of the substituent at the 5-position will dictate the reagents and conditions required for the furan ring closure.

While a specific example for 4-Chloro-6-phenylfuro[2,3-d]pyrimidine is not detailed, the general principle can be illustrated by the synthesis of related pyrrolo[2,3-d]pyrimidines, where a similar annulation strategy is employed. In such cases, a 4-aminopyrimidine derivative with an appropriate side chain at the 5-position, such as an acetaldehyde or acetone equivalent, can undergo spontaneous or acid-catalyzed cyclization to form the fused five-membered ring.

Annulation of Pyrimidine Ring onto Furan Derivatives

Conversely, the pyrimidine ring can be constructed onto a pre-existing furan ring that is appropriately substituted. This method involves starting with a furan derivative bearing functional groups that can react with a three-carbon synthon or a reagent containing the N-C-N fragment required to form the pyrimidine ring. For example, a 2-amino-3-cyanofuran could be a versatile starting material for this approach.

The synthesis of pyrimidine rings from non-heterocyclic precursors often involves the condensation of a compound containing an amidine, urea, or guanidine moiety with a 1,3-bifunctional three-carbon fragment. This fundamental reaction can be adapted to furan derivatives to construct the fused pyrimidine ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like furo[2,3-d]pyrimidines. These reactions involve the one-pot combination of three or more starting materials to form the final product, often with high yields and operational simplicity.

For the synthesis of furo[2,3-d]pyrimidine derivatives, a three-component reaction might involve an aldehyde, a pyrimidine derivative such as 2,6-diaminopyrimidin-4(3H)-one, and a suitable third component that provides the necessary atoms for the furan ring, such as tetronic acid. scielo.org.mx These reactions can often be carried out in environmentally benign solvents like water and may be promoted by microwave irradiation. scielo.org.mx

Starting Material 1Starting Material 2Starting Material 3Catalyst/ConditionsProductReference
Aldehyde2,6-Diaminopyrimidine-4(3H)-oneTetronic acidWater, MicrowaveFuro[3',4':5,6]pyrido[2,3-d]pyrimidine derivative scielo.org.mx
Arylglyoxals6-Amino-1,3-dimethyluracilBarbituric acid derivativesTBAB, Ethanol (B145695), 50 °CPolyfunctionalized pyrrolo[2,3-d]pyrimidine derivative chemicalbook.com

Specific Synthetic Routes to this compound

The synthesis of the specifically substituted this compound likely involves a multi-step process, culminating in the introduction of the chloro and phenyl groups at the desired positions.

Multi-step Preparations and Optimization

A plausible multi-step synthesis of this compound would likely begin with the construction of a 6-phenylfuro[2,3-d]pyrimidin-4-one intermediate. This intermediate could then be subjected to a chlorination reaction to introduce the chlorine atom at the 4-position. A similar strategy is employed in the synthesis of the analogous 4-chloro-6-phenylthieno[2,3-d]pyrimidine, which is prepared from 6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. google.com

The chlorination step is commonly achieved using reagents such as phosphorus oxychloride (POCl₃). The optimization of this reaction would involve adjusting the temperature, reaction time, and the use of any additives to maximize the yield and purity of the final product.

The synthesis of the precursor, 6-phenylfuro[2,3-d]pyrimidin-4-one, could be accomplished through the annulation strategies described in section 2.1. For example, starting with a 4-amino-5-substituted pyrimidine and introducing the phenyl group at the appropriate stage of the synthesis.

PrecursorReagentConditionsProductReference
6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-onePOCl₃Reflux4-Chloro-6-phenylthieno[2,3-d]pyrimidine google.com
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃-4-chloro-7H-pyrrolo[2,3-d]pyrimidine researchgate.net

Role of Imidoyl Chloride and Other Intermediates in Synthesis

Imidoyl chlorides are reactive intermediates that can play a crucial role in the synthesis of nitrogen-containing heterocycles, including pyrimidines. An imidoyl chloride is characterized by the R-C(Cl)=N-R' functional group and can be prepared from amides by treatment with reagents like phosphorus pentachloride (PCl₅).

In the context of synthesizing the pyrimidine ring of a furo[2,3-d]pyrimidine system, an appropriately substituted furan derivative could be reacted with a reagent that generates an imidoyl chloride in situ or a pre-formed imidoyl chloride. The imidoyl chloride can then undergo cyclization to form the pyrimidine ring.

Derivatization Reactions of this compound

The chemical versatility of this compound is primarily exploited through reactions that modify its pyrimidine and furan rings. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates nucleophilic substitution, while the phenyl group and other positions can be functionalized via cross-coupling reactions.

The C-4 position of the furo[2,3-d]pyrimidine system is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic. The chlorine atom at C-4 is an excellent leaving group, making this site the most common point for derivatization.

This reactivity is analogous to that observed in other nitrogen-containing heterocycles like pyridines and pyrimidines, where positions ortho or para to the ring nitrogen are activated towards nucleophilic attack. stackexchange.com The attack of a nucleophile at C-4 results in a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity. stackexchange.comnih.gov The stability of this intermediate is a key factor driving the reaction. stackexchange.com

A wide variety of nucleophiles can be employed to displace the C-4 chlorine, leading to the introduction of diverse functional groups. Common nucleophiles include amines, alkoxides, and thiolates, resulting in the formation of C-N, C-O, and C-S bonds, respectively.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-4 Position

Nucleophile Reagent Example Product Type
Amine R-NH2 (e.g., Aniline, Piperidine) 4-Amino-6-phenylfuro[2,3-d]pyrimidine derivatives
Alkoxide R-ONa (e.g., Sodium Ethoxide) 4-Alkoxy-6-phenylfuro[2,3-d]pyrimidine derivatives

This table is illustrative and based on general reactivity patterns of chloropyrimidines.

For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide proceeds regioselectively to displace the C-4 chlorine, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine under mild conditions. mdpi.com This selectivity highlights the enhanced reactivity of the C-4 position over C-6 in certain contexts. Such reactions are fundamental in creating libraries of substituted furo[2,3-d]pyrimidines for biological screening.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize heterocyclic compounds. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is particularly noteworthy due to its mild reaction conditions, commercial availability of reagents, and tolerance of various functional groups. libretexts.orgnih.gov

While the C-4 chloro group is highly reactive in SNAr, the C-6 position, when substituted with a halogen, can be selectively functionalized using cross-coupling reactions. In the context of this compound, the existing phenyl group at C-6 would typically be introduced via a cross-coupling reaction on a di-halogenated furo[2,3-d]pyrimidine precursor.

For the analogous pyrrolo[2,3-d]pyrimidine series, studies have shown that the regioselectivity of Suzuki-Miyaura couplings on di-chloro precursors can be controlled. researchgate.net For example, the reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine with arylboronic acids can be directed to selectively form a C-C bond at the C-4 position, leaving the C-2 chlorine intact for subsequent modifications. researchgate.net This principle can be extended to the furo[2,3-d]pyrimidine system. If one were to start with a 4,6-dihalofuro[2,3-d]pyrimidine, a Suzuki-Miyaura reaction could potentially be used to introduce the C-6 phenyl group, followed by nucleophilic substitution at the C-4 position.

The general scheme for a Suzuki-Miyaura reaction involves an oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Key Components of Suzuki-Miyaura Coupling for Furo[2,3-d]pyrimidine Synthesis

Component Example Purpose
Substrate 4-Chloro-6-halofuro[2,3-d]pyrimidine Electrophilic partner
Boron Reagent Phenylboronic acid Nucleophilic partner
Catalyst Pd(PPh3)4, Pd(OAc)2 Facilitates C-C bond formation
Ligand PPh3, SPhos, XPhos Stabilizes and activates the catalyst
Base K2CO3, K3PO4, Cs2CO3 Promotes the transmetalation step

This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at specific positions on the furo[2,3-d]pyrimidine core, significantly expanding the structural diversity of accessible derivatives.

The introduction of diverse functional groups onto the this compound core is achieved primarily through the strategic application of the reactions described above. The C-4 position serves as a key handle for introducing a multitude of substituents via nucleophilic aromatic substitution.

By varying the nucleophile, a wide range of functionalities can be installed:

Primary and secondary amines yield substituted amino groups, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems.

Alcohols and phenols lead to ether linkages, modifying the electronic properties and solubility of the molecule.

Thiols introduce thioether groups, which can participate in different types of interactions.

The stability of the C-4 substituted products allows for further modifications at other positions. For example, if the phenyl ring at C-6 were to bear a suitable functional group (e.g., a nitro group, as in 4-Chloro-6-(3-nitro-phenyl)-furo[2,3-d]pyrimidine), this could be reduced to an amine, which could then be further derivatized through acylation or alkylation. chemicalbook.comepa.gov

Furthermore, cross-coupling reactions are not limited to the Suzuki-Miyaura reaction. Other palladium-catalyzed reactions like the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (amination) couplings can be employed on halogenated furo[2,3-d]pyrimidines to introduce alkynyl, alkenyl, and amino functionalities, respectively. researchgate.netresearchgate.net This broadens the scope of accessible structures, enabling fine-tuning of the molecule's steric and electronic properties. The combination of these synthetic strategies provides a powerful platform for the systematic exploration and optimization of 6-phenylfuro[2,3-d]pyrimidine derivatives.

Structural Elucidation and Spectroscopic Analysis of 4 Chloro 6 Phenylfuro 2,3 D Pyrimidine Derivatives

Advanced Spectroscopic Techniques for Characterization

Modern spectroscopic methods are instrumental in the detailed structural analysis of furo[2,3-d]pyrimidine (B11772683) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 4-Chloro-6-phenylfuro[2,3-d]pyrimidine derivatives.

In the ¹H NMR spectra of related furo[2,3-d]pyrimidine chalcones, the proton on the pyrimidine (B1678525) ring typically appears as a singlet in the downfield region, for instance at δ 8.22 ppm. nih.gov Aromatic protons from the phenyl group and other substituents resonate in the range of δ 7.02-8.53 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. For example, a doublet at δ 7.81 ppm (J = 8.6 Hz) can be attributed to two aromatic protons. nih.gov If a chalcone (B49325) moiety is present, the α- and β-protons of the enone system are observed as doublets with a characteristic coupling constant of around 15.7 Hz, appearing at approximately δ 7.56 and δ 8.52 ppm, respectively. nih.gov

The ¹³C NMR spectra of these derivatives show distinct signals for each carbon atom. The carbons of the furo[2,3-d]pyrimidine core resonate at specific chemical shifts, for instance, a reported spectrum showed signals at δ 105.6, 112.1, 118.8, 143.6, 150.1, 157.7, and 163.8 ppm. nih.gov The carbonyl carbon of a chalcone derivative is typically found further downfield, around δ 185.6 ppm. nih.gov Aromatic carbons from the phenyl substituent and other aryl groups appear in the δ 116.2-148.4 ppm region. nih.gov

¹H NMR Spectral Data for a Representative Furo[2,3-d]pyrimidine Derivative

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
12.85s-NH (D₂O exchangeable)
8.32d15.8β-H (chalcone)
8.22s-Pyrimidine-H
7.81d8.6Ar-H
7.64d15.8α-H (chalcone)
7.31t8.8Ar-H
2.64s--CH₃

¹³C NMR Spectral Data for a Representative Furo[2,3-d]pyrimidine Derivative

Chemical Shift (δ ppm)Assignment
185.6C=O (chalcone)
163.8C (pyrimidine)
158.8C (pyrimidine)
157.7C (furo)
150.1C (furo)
148.4C (aromatic)
143.6C (aromatic)
126.9CH (aromatic)
124.9CH (aromatic)
123.8CH (aromatic)
118.8CH (chalcone)
116.2CH (aromatic)
112.1C (furo)
105.6C (furo)
56.0-OCH₃
14.4-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For furo[2,3-d]pyrimidine derivatives, characteristic absorption bands are observed. A broad band in the region of 3298-3418 cm⁻¹ is indicative of an N-H stretching vibration. nih.gov The C-H stretching vibrations of aromatic and aliphatic groups appear around 3061-3086 cm⁻¹ and 2928-2930 cm⁻¹, respectively. nih.gov A strong absorption band between 1665-1678 cm⁻¹ is characteristic of the C=O stretching of a carbonyl group, such as in a chalcone derivative. nih.gov The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings are typically observed in the 1579-1591 cm⁻¹ region. nih.gov

Characteristic IR Absorption Bands for Furo[2,3-d]pyrimidine Derivatives

Wavenumber (cm⁻¹)Functional Group
3298-3418N-H Stretch
3061-3086Aromatic C-H Stretch
2928-2930Aliphatic C-H Stretch
1665-1678C=O Stretch
1579-1591C=C / C=N Stretch

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight of a compound, which allows for the determination of its elemental formula. This technique is highly accurate and is a definitive tool for confirming the identity of a newly synthesized molecule. For instance, a furo[2,3-d]pyrimidine-based chalcone derivative with the formula C₁₆H₁₁FN₂O₃ was found to have a molecular ion peak [M⁺] at m/z 298, confirming its molecular weight. nih.gov Another derivative with the formula C₁₆H₁₁N₃O₅ showed a molecular ion peak [M⁺] at m/z 325. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

HRMS Data for Representative Furo[2,3-d]pyrimidine Derivatives

Compound FormulaCalculated Molecular WeightObserved [M⁺] (m/z)
C₁₆H₁₁FN₂O₃298.27298
C₁₆H₁₁N₃O₅325.28325
C₁₇H₁₄N₂O₅326.30326
C₁₈H₁₆N₂O₅340.33340

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. For example, for a furo[2,3-d]pyrimidine derivative with the formula C₁₆H₁₁FN₂O₃, the calculated elemental composition was C, 64.43%; H, 3.72%; N, 9.39%. The found experimental values were C, 64.23%; H, 3.82%; N, 9.51%, which are in close agreement with the calculated values, thereby confirming the compound's composition and purity. nih.gov Similarly, for a derivative with the formula C₁₇H₁₄N₂O₅, the calculated values were C, 62.57%; H, 4.32%; N, 8.59%, and the found values were C, 62.48%; H, 4.39%; N, 8.85%. nih.gov

Elemental Analysis Data for Representative Furo[2,3-d]pyrimidine Derivatives

Compound Formula% Carbon% Hydrogen% Nitrogen
C₁₆H₁₁FN₂O₃ Calculated 64.433.729.39
Found 64.233.829.51
C₁₇H₁₄N₂O₅ Calculated 62.574.328.59
Found 62.484.398.85
C₁₈H₁₆N₂O₅ Calculated 63.524.748.23
Found 63.424.818.37

Computational and Theoretical Investigations of 4 Chloro 6 Phenylfuro 2,3 D Pyrimidine

Molecular Docking Studies

Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design, offering a model of the ligand-protein complex at the atomic level.

Principles and Methodologies in Ligand-Protein Interactions

The fundamental principle of molecular docking lies in the concept of molecular recognition, where a ligand and its protein target exhibit geometric and chemical complementarity. iaanalysis.com The process involves two key components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the protein's binding site. hansshodhsudha.com Methodologies can range from rigid docking, where both the ligand and protein are treated as inflexible structures, to flexible docking, which allows for conformational changes in the ligand and sometimes the protein's side chains. computabio.comresearchgate.net The "induced-fit" model is a more advanced approach that considers the flexibility of both the ligand and the receptor, allowing them to adapt to each other to form the most stable complex. hansshodhsudha.comresearchgate.net

The scoring function then evaluates each of these poses, estimating the binding affinity or the strength of the interaction. researchgate.net This evaluation is based on various intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. iaanalysis.com The goal is to identify the binding mode with the lowest energy score, which is predicted to be the most stable and likely binding conformation. hansshodhsudha.comresearchgate.net Understanding these fundamental interactions is crucial for interpreting experimental results and identifying potential sources of error. nih.gov

Prediction of Binding Affinity and Modes with Target Proteins

Molecular docking studies have been instrumental in predicting the binding affinity and interaction modes of 4-Chloro-6-phenylfuro[2,3-d]pyrimidine and its analogs with a range of therapeutically relevant protein targets. These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.

For instance, in the context of cancer therapy, derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold have been investigated as inhibitors of various kinases. Molecular docking simulations have been used to predict how these compounds bind to the ATP-binding sites of kinases such as FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-protein complex. For example, docking studies might show the pyrimidine (B1678525) core forming hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The phenyl group at the 6-position can then occupy a hydrophobic pocket, further stabilizing the interaction.

Similarly, the potential of furo[2,3-d]pyrimidine derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in several signaling pathways, has been explored using molecular docking. These simulations help to understand the structural requirements for potent GSK-3 inhibition.

Beyond kinases, the inhibitory potential of related compounds against other targets like NADPH oxidase, tubulin, and alpha-amylase has also been assessed through computational docking. These studies provide a theoretical framework for the observed biological effects and can predict whether a compound is likely to be active against a particular target.

Table 1: Predicted Binding Affinities of Furo[2,3-d]pyrimidine Derivatives with Various Protein Targets

Compound ClassTarget ProteinPredicted Binding Affinity (Example Score)Key Interacting Residues (Hypothetical)
Furo[2,3-d]pyrimidineFLT3-9.8 kcal/molCYS694, LEU616, GLY697
Furo[2,3-d]pyrimidineEGFR-8.5 kcal/molMET793, LEU718, GLY796
Furo[2,3-d]pyrimidineAurora A Kinase-9.2 kcal/molALA213, LEU139, ARG220
Furo[2,3-d]pyrimidineGSK-3β-7.9 kcal/molVAL135, LYS85, ASP200
Furo[2,3-d]pyrimidineTubulin-7.5 kcal/molCYS241, LEU248, ALA316
Furo[2,3-d]pyrimidineα-Amylase-6.8 kcal/molASP197, GLU233, ASP300

Note: The binding affinity scores and interacting residues are illustrative examples based on typical findings in molecular docking studies of kinase inhibitors and may not represent specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for biological potency. nih.govresearchgate.net

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds for which the biological activity against a specific target has been experimentally determined. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are then used to build a mathematical model that relates the molecular descriptors (the independent variables) to the biological activity (the dependent variable). nih.govnih.gov The predictive power of the resulting QSAR model is then validated using an external set of compounds that were not used in the model's development. nih.gov The goal is to create a model that can accurately predict the activity of new compounds based solely on their chemical structure. youtube.com

Correlation of Structural Features with Biological Activity

A key outcome of QSAR analysis is the identification of the structural features that have the most significant impact on biological activity. By analyzing the descriptors that are included in the final QSAR model, researchers can gain insights into the structure-activity relationships of the compound series.

For pyrimidine derivatives, QSAR studies have revealed that factors such as the size and shape of the molecule, its hydrophobicity, and the presence of specific functional groups can all influence inhibitory potency. nih.gov For example, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, suggesting that this part of the molecule interacts with a hydrophobic pocket in the target protein. Similarly, the model might highlight the importance of hydrogen bond donors or acceptors at specific positions, providing valuable guidance for the design of new analogs with improved biological profiles. The correlation of these structural features with activity helps to refine the understanding of how these compounds interact with their biological targets and provides a rational basis for further optimization. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and move over a period of time. This can help to confirm the stability of the predicted binding mode and identify any conformational changes that may occur upon ligand binding. For a compound like this compound, MD simulations could be used to verify that the key interactions identified in docking studies, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. This provides a higher level of confidence in the predicted binding mode and can help to explain the compound's biological activity from a dynamic perspective.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. ijcce.ac.ir These methods, particularly DFT, are widely used to understand the behavior of organic compounds. ijcce.ac.ir For a molecule like this compound, such calculations would typically begin with the optimization of its molecular geometry to find the most stable conformation. Following this, a range of electronic and reactivity parameters can be calculated.

Detailed Research Findings

A typical computational investigation would involve the use of a specific level of theory, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to perform the calculations. ijcce.ac.ir The primary outputs of such a study would include the energies of the frontier molecular orbitals, the molecular electrostatic potential map, and various global reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

While specific values for this compound are not available, a hypothetical dataset is presented in the table below to illustrate how these findings would be reported.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.8
Energy Gap (ΔE) 4.7

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, one would expect the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan (B31954) ring to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might exhibit a more positive potential.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a more nuanced understanding of the molecule's stability and reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Hypothetical Value
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO 1.8 eV
Electronegativity (χ) (I + A) / 2 4.15 eV
Chemical Hardness (η) (I - A) / 2 2.35 eV
Chemical Softness (S) 1 / (2η) 0.21 eV-1
Electrophilicity Index (ω) χ2 / (2η) 3.66 eV

Structure Activity Relationship Sar Studies of 4 Chloro 6 Phenylfuro 2,3 D Pyrimidine Derivatives

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the furo[2,3-d]pyrimidine (B11772683) scaffold have demonstrated that substitutions at the C-4, C-5, and C-6 positions are pivotal in determining the biological efficacy of these compounds.

The C-4 position of the furo[2,3-d]pyrimidine core is a critical interaction point, often engaging with the hinge region of protein kinases. The substitution of the initial chloro group at this position is a key strategy in the development of potent inhibitors.

Research has shown that introducing various amine functionalities at C-4 can lead to potent biological activity. psu.edunih.gov For instance, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were found to be potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov In this series, compounds bearing 3-chloroanilino and 3-bromoanilino groups at the C-4 position demonstrated significant EGFR inhibition in the submicromolar range. nih.gov

The nature of the amine at C-4 dictates the potency and selectivity. Studies on 6-aryl-furo[2,3-d]pyrimidines as EGFR inhibitors found that replacing the C-4 chloro atom with small, chiral amines was essential for high potency. nih.gov This highlights the importance of specific, directed interactions that can be achieved through careful selection of the C-4 substituent.

Table 1: Impact of C-4 Substituents on EGFR Inhibition

Compound ID C-4 Substituent EGFR IC₅₀ (nM)
Reference (R)-1-phenylethylamine Potent
Analog 1 (S)-1-phenylethylamine Less Potent
Analog 2 Benzylamine Moderate

Data derived from SAR studies on 6-aryl-furo[2,3-d]pyrimidines. nih.gov

Modifications at the C-5 and C-6 positions, which are part of the furan (B31954) ring, play a crucial role in modulating the activity and selectivity of these compounds. The C-6 phenyl group, in particular, often projects into a hydrophobic pocket of the target enzyme, while the C-5 position can be used to interact with the solvent-exposed region.

C-6 Position: The substitution pattern on the C-6 phenyl ring is a key determinant of activity. For a series of 6-aryl-furo[2,3-d]pyrimidin-4-amine based EGFR inhibitors, introducing a N¹,N¹-dimethyl-1,2-diamine group at the para-position of the C-6 phenyl ring resulted in a compound equipotent to the established drug Erlotinib. nih.gov In a different study focused on Akt1 kinase inhibitors, replacing a phenyl group at the furan ring with a 2-thienyl group led to a significant increase in inhibitory activity. psu.edu

C-5 Position: The C-5 position is often directed towards the solvent-accessible region of the kinase active site. This allows for the introduction of larger substituents to enhance potency or improve pharmacokinetic properties without disrupting the core binding interactions. In one study, introducing a diarylurea moiety at the C-5 position of a 4-amino-furo[2,3-d]pyrimidine scaffold led to a remarkable enhancement in dual inhibitory activity against Tie-2 and VEGFR2 receptor tyrosine kinases. nih.gov Another study found that modifying a C-5 side chain with a carboxylic acid group greatly influenced the EGFR/HER2 inhibitory profile. nih.gov

Table 2: Effect of C-5 and C-6 Substitutions on Kinase Inhibition

Scaffold C-5 Substituent C-6 Substituent Target Kinase Biological Activity Reference
4-Amino-furo[2,3-d]pyrimidine Diarylurea Aryl Tie-2/VEGFR2 <3 nM IC₅₀ nih.gov
4-Anilino-furo[2,3-d]pyrimidine Carboxylic acid Aryl EGFR/HER2 Submicromolar IC₅₀ nih.gov
4-Amino-furo[2,3-d]pyrimidine H p-(N,N-dimethylaminoethyl)phenyl EGFR Potent IC₅₀ nih.gov

Stereochemistry can have a profound impact on the biological activity of furo[2,3-d]pyrimidine derivatives, particularly when chiral substituents are introduced at the C-4 position. A study on 6-aryl-furo[2,3-d]pyrimidines as EGFR inhibitors demonstrated that the stereochemistry of the 4-amino substituent was critical for activity. nih.gov The compound with an (R)-1-phenylethylamine group at C-4 was a highly potent inhibitor, whereas its corresponding (S)-enantiomer was significantly less active. nih.gov Molecular dynamics simulations suggested that the superior activity of the (R)-isomer is due to its ability to form favorable cation-π interactions within the kinase active site. nih.gov This underscores the importance of a precise three-dimensional arrangement of substituents for optimal target engagement.

Identification of Key Pharmacophoric Features

Analysis of active furo[2,3-d]pyrimidine derivatives has led to the identification of a common pharmacophore model, especially for kinase inhibition.

Hinge-Binding Motif: The furo[2,3-d]pyrimidine core itself acts as a scaffold that mimics the purine (B94841) of ATP. The N1 nitrogen of the pyrimidine (B1678525) ring and an adjacent amino group at the C-4 position are crucial pharmacophoric features, typically forming one or two key hydrogen bonds with the backbone of the kinase hinge region (e.g., with the amide nitrogen and carbonyl oxygen of a cysteine residue). researchgate.net

Hydrophobic Region Occupancy: A lipophilic aryl group at the C-6 position is a common feature, occupying a hydrophobic pocket within the ATP-binding site, which contributes significantly to the binding affinity. nih.gov

Solvent-Front Exposure: Substituents at the C-5 position often point towards the solvent-exposed region of the active site. This position can be functionalized to gain additional interactions, modulate selectivity, and improve physicochemical properties. nih.gov

π-π Stacking: In some contexts, such as for PI3K/AKT inhibitors, interactions like π–π stacking between the heterocyclic core or its substituents and aromatic amino acid residues (e.g., Tryptophan) are vital for binding. nih.gov

Design Principles for Enhanced Target Selectivity

Achieving selectivity for a specific kinase over other closely related kinases is a major challenge in drug design. For furo[2,3-d]pyrimidine derivatives, several principles can be applied to enhance target selectivity.

Exploiting Non-Conserved Residues: Selectivity can be engineered by designing substituents that interact with amino acid residues that are unique to the target kinase and not conserved across the kinome. Modifications in the solvent-exposed region, accessible via the C-5 position, are particularly suitable for this strategy. nih.gov

Targeting Inactive Conformations: Kinases exist in different conformational states. Designing inhibitors that specifically bind to an inactive conformation (such as the "DFG-out" state) can confer selectivity, as these conformations are generally more diverse across different kinases than the active "DFG-in" state. nih.gov

Scaffold-Based Selectivity: The choice of the heterocyclic core itself influences the selectivity profile. Comparative studies have shown that the furo[2,3-d]pyrimidine scaffold can offer a different kinase selectivity profile compared to analogous thieno[2,3-d]pyrimidine (B153573) or pyrrolo[2,3-d]pyrimidine cores, making it a valuable template for developing new selective inhibitors. nih.gov

Biological Activity and Mechanistic Studies of 4 Chloro 6 Phenylfuro 2,3 D Pyrimidine Derivatives

General Overview of Pharmacological Potential of Furo[2,3-d]pyrimidines

The furo[2,3-d]pyrimidine (B11772683) scaffold is a fused heterocyclic ring system that is structurally analogous to naturally occurring purines. This structural similarity allows derivatives to interact with a variety of biological targets, making them a privileged structure in drug discovery. researchgate.net Research has demonstrated that compounds based on this framework possess a broad spectrum of biological activities. researchgate.net These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and antifolate properties. researchgate.netnih.gov

The versatility of the furo[2,3-d]pyrimidine nucleus allows for chemical modifications at various positions, which significantly influences the biological activity. researchgate.net Scientists have explored these derivatives for their potent inhibitory effects on different protein kinase enzymes, which are crucial in many disease signaling pathways. researchgate.net The wide-ranging pharmacological potential has spurred considerable interest in the synthesis and biological evaluation of novel furo[2,3-d]pyrimidine derivatives. nih.gov

Anticancer Activities

The furo[2,3-d]pyrimidine core is a prominent scaffold for the development of novel anticancer agents, with derivatives showing potent activity against numerous cancer cell lines and enzymatic targets. researchgate.netresearchgate.net

Research has focused on their role as kinase inhibitors. researchgate.net For instance, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), which are implicated in many cancer types. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly affect the inhibitory activity against EGFR and HER2. nih.gov Another study focused on developing dual inhibitors for PI3K/AKT, key components of a signaling pathway frequently activated in cancer cells. rsc.org A synthesized derivative, compound 10b , demonstrated potent inhibition of PI3Kα/β and AKT enzymes and showed significant antiproliferative activity against 38 different cancer cell lines. rsc.org This compound was particularly effective against the breast cancer HS 578T cell line, where it induced cell cycle arrest and apoptosis. rsc.org

Similarly, furo[2,3-d]pyrimidine-based chalcones have been investigated as potential anti-breast cancer agents. nih.gov Two halogen-bearing chalcones, 5d and 5e , exhibited strong anti-proliferative activity against a panel of 59 human cancer cell lines and showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line. nih.gov The activity of compound 5e was found to be comparable to the standard drug doxorubicin (B1662922) in in-vivo studies. nih.gov

The following table summarizes the anticancer activity of selected furo[2,3-d]pyrimidine derivatives.

Compound/DerivativeTarget/Cell LineActivity (IC₅₀/GI₅₀)Key Findings
Compound 10b (1,3,4-thiadiazole hybrid)PI3Kα/β, AKTIC₅₀: 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), 0.411 µM (AKT)Potent dual inhibitor; induces apoptosis and cell cycle arrest in breast cancer cells. rsc.org
Compound 7h (4-anilino derivative)EGFR, HER2IC₅₀: 0.05 µM (EGFR), 0.12 µM (HER2)Effective dual inhibitor; caused a significant increase in apoptotic markers like caspase 3. nih.gov
Compound 8d (4-anilino derivative)EGFR, HER2, A549 (Lung)IC₅₀: 0.02 µM (EGFR), 0.05 µM (HER2), 0.08 µM (A549)Potent dual inhibitor with strong in-vitro anticancer activity. nih.gov
Chalcone (B49325) 5d NCI 59 cell line, MCF-7 (Breast)GI₅₀: 2.41 µM (NCI mean), IC₅₀: 1.20 µM (MCF-7)Demonstrated potent anti-proliferative and cytotoxic activity. nih.gov
Chalcone 5e NCI 59 cell line, MCF-7 (Breast)GI₅₀: 1.23 µM (NCI mean), IC₅₀: 1.90 µM (MCF-7)Showed significant cytotoxic activity against resistant breast cancer cells. nih.gov
Compound 4a (diverse furo[2,3-d]pyrimidine)HepG2 (Liver)IC₅₀: 0.70 µMExhibited the best antitumor activity against the tested HepG2 cell line. researchgate.net
Compound 8f (1,3,4-oxadiazole hybrid)HT-1080, MCF-7, MDA-MB-231, A549IC₅₀: 13.89 to 19.43 µMExhibits moderate cytotoxicity and induces apoptosis through caspase 3/7 activation. nih.gov

Antiviral Activities

Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as antiviral agents, particularly against DNA viruses. nih.gov

Extensive research has been conducted on their efficacy against Varicella-Zoster Virus (VZV), a type of herpes virus. nih.govnih.gov A study involving furo[2,3-d]pyrimidin-2(3H)-one 2'-deoxynucleoside analogues found that modifications at the C6 position of the core ring system were critical for anti-VZV potency. nih.gov For example, compounds with a rigid ethynyl (B1212043) spacer between the furo[2,3-d]pyrimidine ring and a 4-alkylphenyl group were more potent VZV inhibitors than derivatives with a more flexible ethyl spacer. nih.gov Some pyridine-ring-containing analogues were found to be approximately 20-fold more potent than the common antiviral drug acyclovir (B1169). nih.gov

More recently, a series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids were synthesized and evaluated. nih.gov Several of these compounds exhibited broad-spectrum activity against both wild-type and mutant VZV strains with low micromolar efficacy. nih.gov Notably, compound 9b was up to threefold more potent than acyclovir against thymidine (B127349) kinase-deficient VZV strains, indicating a different or supplementary mechanism of action. nih.gov

The table below highlights key findings in the antiviral activity of these derivatives.

Compound/DerivativeVirus TargetActivity (EC₅₀)Key Findings
Compound 9a (1,3,4-oxadiazole hybrid)VZV (wild & mutant strains)Low micromolar EC₅₀ valuesExhibited broad-spectrum anti-VZV activity. nih.gov
Compound 9b (1,3,4-oxadiazole hybrid)VZV (TK⁻ strains)Up to 3-fold more potent than acyclovirHighly active against acyclovir-resistant VZV strains. nih.gov
Compound 9c (1,3,4-oxadiazole hybrid)VZV (wild & mutant strains)Low micromolar EC₅₀ valuesDemonstrated broad-spectrum anti-VZV activity. nih.gov
Pyridine-ring analogues VZV~20-fold more potent than acyclovirReplacement of a phenyl moiety with pyridine (B92270) increased potency over acyclovir. nih.gov

Antibacterial and Antimicrobial Activities

The furo[2,3-d]pyrimidine scaffold has been identified as possessing antimicrobial and antibacterial properties. researchgate.net Studies on various synthesized derivatives have shown inhibitory effects against different microbial strains. For instance, a series of novel pyrimidine (B1678525) and pyrimidopyrimidine derivatives were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several of the synthesized compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b , displayed excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

Furthermore, some pyrimidine derivatives have been shown to target dihydrofolate reductase (DHFR) in bacteria, an essential enzyme for microbial survival. One study identified a bicyclic 2,4-diaminopyrimidine, MMV675968 , as a potent inhibitor of Streptococcus suis DHFR, suggesting its potential as a broad-spectrum antibiotic candidate. peerj.com

Anti-inflammatory Activities

Derivatives of pyrimidine, the parent heterocyclic system of furo[2,3-d]pyrimidines, are known to possess significant anti-inflammatory effects. nih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. nih.gov

Studies on related pyrimidine structures have shown that they can suppress the activity of both COX-1 and COX-2 enzymes, thereby reducing inflammation. nih.gov Furo[2,3-d]pyrimidine-based chalcones have also been investigated for biological activities including anti-inflammatory properties. nih.gov Additionally, in-vitro anti-inflammatory activity, assessed through membrane stabilization methods, has been demonstrated in newly synthesized pyrimidine and pyrimidopyrimidine compounds. nih.gov Specifically, compounds 4b, 10c, and 11a-c showed strong anti-hemolytic effects, indicating their potential to stabilize red blood cell membranes and thus act as anti-inflammatory agents. nih.gov

Antifolate Activities (e.g., DHFR inhibition)

A significant area of research for furo[2,3-d]pyrimidine derivatives has been their activity as antifolates, primarily through the inhibition of the enzyme dihydrofolate reductase (DHFR). researchgate.netdrugbank.com DHFR is a crucial enzyme in the synthesis of nucleic acid precursors, making it a key target in cancer and microbial chemotherapy. nih.govnih.gov

Classical antifolate analogues containing the furo[2,3-d]pyrimidine ring system have been synthesized and tested against DHFR from various sources, including human, rat liver, Pneumocystis carinii, and Toxoplasma gondii. drugbank.com These compounds showed moderate to good DHFR inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range. drugbank.com For instance, the N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid analogue (1 ) and its N-methyl version (2 ) were effective DHFR inhibitors. drugbank.com These classical analogues were found to utilize the reduced folate/methotrexate transport system to enter cells. drugbank.com In contrast, nonclassical antifolates, which lack the L-glutamate portion, were largely inactive as DHFR inhibitors. drugbank.com

Truncating the side chain that links the pyrimidine ring to the L-glutamic acid moiety was found to decrease DHFR inhibitory activity, highlighting the importance of the spacer's length for potent inhibition. nih.gov

Anti-diabetic Activities (e.g., alpha-amylase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov While direct studies on 4-chloro-6-phenylfuro[2,3-d]pyrimidine are limited in this area, research on related pyrimidine structures shows significant promise.

Derivatives of 4H-pyrano[2,3-d]pyrimidine, which are structurally related to furo[2,3-d]pyrimidines, have been synthesized and tested for their inhibitory activity against these enzymes. nih.gov A series of hybrid compounds connecting a 4H-pyrano[2,3-d]pyrimidine moiety to a 1H-1,2,3-triazole and D-glucose showed notable inhibition of both α-amylase and α-glucosidase. nih.gov Within this series, ethyl ester 8m was the most effective against α-amylase (IC₅₀ of 103.63 µM), while ethyl ester 8t was the most potent against α-glucosidase (IC₅₀ of 45.63 µM). nih.gov Other studies have also reported that compounds based on the pyrimidine ring exhibit potent in-vitro inhibitory activity against α-amylase. nih.gov

Enzyme Inhibition Studies and Target Identification

Derivatives of the this compound core have been the subject of numerous studies to determine their biological activity, with a primary focus on enzyme inhibition. These investigations have identified several key enzyme targets, revealing the potential of this chemical scaffold in the development of therapeutic agents.

Kinase Inhibition

The furo[2,3-d]pyrimidine nucleus is a recognized pharmacophore found in many ATP-competitive kinase inhibitors. researchgate.netnih.gov This is attributed to its structural similarity to adenine (B156593), a key component of adenosine (B11128) triphosphate (ATP). nih.gov Consequently, derivatives of this compound have been extensively evaluated for their ability to inhibit a wide array of protein kinases.

The specificity and selectivity of kinase inhibitors are critical for their therapeutic potential, as off-target effects can lead to toxicity. Studies on furo[2,3-d]pyrimidine derivatives have demonstrated that modifications to the core structure can significantly influence their selectivity profile.

For instance, certain 4-acylamino-6-arylfuro[2,3-d]pyrimidines have shown excellent selectivity for Glycogen Synthase Kinase-3 (GSK-3) over other kinases like CDK-2 and VEGFR2. lookchem.com In the context of pyrrolo[2,3-d]pyrimidine derivatives, which share a similar fused heterocyclic system, high selectivity for Fms-like Tyrosine Kinase 3 (FLT3) over the closely related c-KIT has been achieved. nih.gov Furthermore, specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold have led to inhibitors with high selectivity for Colony-Stimulating Factor 1 Receptor (CSF1R), even distinguishing between the autoinhibited and non-autoinhibited forms of the kinase. nih.gov

The inhibitory profile of these compounds can be modulated with subtle variations to the N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamino scaffold, indicating that both the 4-anilino ring and the 6-benzyl substituent are crucial for determining RTK inhibition specificity. nih.gov For example, while some compounds in this class are potent multi-RTK inhibitors, others show potent inhibition of VEGFR-2 over EGFR, PDGFR-β, and VEGFR-1. nih.gov

Compound ClassTarget Kinase(s)Selectivity ProfileReference
4-Acylamino-6-arylfuro[2,3-d]pyrimidinesGSK-3High selectivity over CDK-2 and VEGFR2. lookchem.com
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesRTKs (EGFR, VEGFR-1, VEGFR-2, PDGFR-β)Profile can be modulated by substitutions; some show potent multi-RTK inhibition, while others are more selective for VEGFR-2. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesCSF1RHigh selectivity for the autoinhibited form of CSF1R. nih.gov

The primary mechanism of action for many furo[2,3-d]pyrimidine-based kinase inhibitors is competitive inhibition with ATP at the enzyme's active site. eurekaselect.comrsc.org This is a common feature for inhibitors built upon scaffolds that mimic the adenine structure of ATP. nih.gov

More specifically, some derivatives have been identified as Type II kinase inhibitors . These inhibitors bind to the "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active conformation. nih.gov This mode of binding often leads to higher selectivity, as it exploits a less-conserved pocket adjacent to the ATP-binding site. For example, certain pyrimidine-based compounds have been designed as Aurora A kinase inhibitors that induce the DFG-out conformation. nih.govacs.org Molecular docking studies of some furo[2,3-d]pyrimidine derivatives targeting FLT3 also suggest a Type II binding manner. imtm.cz

In contrast, other kinase inhibitors are classified as allosteric inhibitors , binding to a site on the enzyme distinct from the ATP-binding pocket. nih.gov This can lead to conformational changes that inactivate the enzyme. While less common for this scaffold, the development of conformation-tunable ATP-competitive inhibitors highlights the potential for modulating the global kinase conformation. rsc.orgrsc.org

Compound ClassKinase TargetMechanism of InhibitionKey FeaturesReference
Furo[2,3-d]pyrimidine derivativesFLT3Type IIBinds to the DFG-out conformation. imtm.cz
Pyrimidine-based derivativesAurora AType IIInduces the DFG-out conformation. nih.govacs.org
4-(Phenylamino)pyrimidine derivativesVarious Protein KinasesATP-competitivePharmacophore mimics adenine moiety of ATP. eurekaselect.com

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of fused pyrimidine systems have also been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Inhibition of DHFR disrupts the synthesis of nucleotides, amino acids, and other crucial cellular components.

Studies on 5-arylfuro[2,3-d]pyrimidines have shown weak to moderate inhibition of DHFR from various species, with some compounds achieving IC50 values in the low micromolar range. researchgate.net Thieno[2,3-d]pyrimidines, which are structurally similar, have been developed as dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov Nonclassical 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines, for instance, have demonstrated potent inhibition of T. gondii DHFR, with IC50 values in the nanomolar range, particularly those with electron-withdrawing groups on the phenyl ring. nih.gov

Compound ClassDHFR SourceIC50Reference
5-Arylfuro[2,3-d]pyrimidinesVarious< 30 µM (for some derivatives) researchgate.net
Nonclassical 2-amino-4-oxo-5-(4-chlorophenyl)-6-ethyl-thieno[2,3-d]pyrimidineT. gondii0.009 µM nih.gov
Nonclassical 2-amino-4-oxo-5-(3,4-dichlorophenyl)-6-ethyl-thieno[2,3-d]pyrimidineT. gondii0.0081 µM nih.gov

Alpha-Amylase Inhibition

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.netnih.gov Several pyrimidine derivatives have been evaluated for their α-amylase inhibitory activity.

Hybrid compounds containing a 4H-pyrano[2,3-d]pyrimidine ring have shown in vitro α-amylase inhibitory activity, with some derivatives exhibiting IC50 values in the micromolar range. nih.govresearchgate.net For example, an ethyl ester derivative of this class showed an IC50 of 103.63±1.13 μM. nih.gov Thiourea derivatives containing a pyrimidine ring have also demonstrated remarkable inhibitory activity against α-amylase, with some compounds having IC50 values comparable to the standard drug acarbose. nih.gov

Compound Classα-Amylase IC50Reference
4H-Pyrano[2,3-d]pyrimidine-1H-1,2,3-triazole hybrids103.63 ± 1.13 μM to 295.45 ± 1.11 μM nih.govresearchgate.net
d-glucose-conjugated thioureas with pyrimidine ring9.72 ± 0.34 μM to >50 µM nih.gov

Other Enzyme Systems

Beyond the major classes of enzymes discussed, derivatives of the furo[2,3-d]pyrimidine scaffold have shown inhibitory activity against other important enzyme systems.

Notably, 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines have been identified as potent, albeit non-selective, inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Lck is a member of the Src family of kinases and plays a critical role in T-cell signaling.

Additionally, a novel class of furo[2,3-d]pyrimidine derivatives has been discovered as potent dual inhibitors of Tie-2 and VEGFR-2 receptor tyrosine kinases, both of which are crucial for angiogenesis. researchgate.net

Cellular Mechanisms of Action

Induction of Cell Cycle Arrest

Derivatives of the furo[2,3-d]pyrimidine scaffold have been shown to exert antiproliferative effects by disrupting the normal progression of the cell cycle in cancer cells. The specific phase of arrest can vary depending on the derivative and the cell line being studied.

For instance, one study found that a novel furo[2,3-d]pyrimidine derivative, compound 10b (5-(5-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-yl)-4-ethyl-6-methyl-2-phenylfuro[2,3-d]pyrimidine), strongly induced cell cycle arrest at the G0/G1 phase in the HS 578T breast cancer cell line. rsc.orgnih.gov This arrest at the G0/G1 checkpoint prevents the cell from entering the S phase (synthesis phase), thereby halting DNA replication and proliferation. rsc.org

In another study, furo[3,2-e] rsc.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives, which share a related core structure, also demonstrated the ability to halt the cell cycle. Specifically, compound 8b caused cell cycle arrest at the G2/M phase, while compound 8c induced arrest at the G1 phase in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This indicates that modifications to the core structure can influence the specific cellular checkpoint that is targeted.

Apoptosis Induction and Mitochondrial Pathway Activation

A primary mechanism by which furo[2,3-d]pyrimidine derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. Research indicates that this process is often mediated through the intrinsic mitochondrial pathway.

The activation of apoptosis is characterized by cellular changes such as cell shrinkage, chromatin condensation, and fragmentation of the cell and its nucleus into apoptotic bodies. nih.gov Studies on furo[2,3-d]pyrimidine derivatives have confirmed their ability to trigger these events. For example, compound 10b was shown to be a potent inducer of apoptosis in breast cancer cells. rsc.orgnih.gov This apoptotic activity is crucial for eliminating cancerous cells. The anticancer activity of chalcone-based furo[2,3-d]pyrimidine derivatives has also been linked to the induction of apoptosis. nih.gov

The mitochondrial pathway of apoptosis involves the regulation of pro-apoptotic and anti-apoptotic proteins. Furo[2,3-d]pyrimidine derivatives can modulate this pathway, leading to the initiation of cell death. This mechanism underscores their potential as therapeutic agents that can selectively target and eliminate cancer cells.

Suppression of Target Protein Phosphorylation and Downstream Signaling Pathways

Furo[2,3-d]pyrimidine derivatives function significantly by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net While specific data on the inhibition of STAT5 and ERK1/2 phosphorylation by this compound is not detailed in the available literature, extensive research highlights the potent inhibitory effects of this class of compounds on other critical signaling pathways.

Notably, certain furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of the PI3K/AKT signaling pathway. rsc.orgnih.gov The PI3K/AKT pathway is a central regulator of cell proliferation and survival, and its hyperactivity is a common feature of many cancers. psu.edu Compound 10b , for example, demonstrated potent enzymatic inhibitory activity against PI3Kα, PI3Kβ, and AKT, with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. rsc.orgnih.gov Another derivative, compound 3a (with 2-thienyl and methyl groups), showed inhibitory activity against Akt1 kinase with an IC50 value of 24 μM. psu.edu

Furthermore, various derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal growth factor Receptor 2 (HER2). nih.govnih.govnih.gov For instance, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed as dual EGFR/HER2 inhibitors. nih.gov Another study reported furo[3,2-e] rsc.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives 8b and 10c as potent VEGFR-2 inhibitors, with activity comparable to the established drug Sorafenib. nih.gov

In Vitro Efficacy Assessments (e.g., Cell Lines, High-Throughput Screening)

The anticancer potential of furo[2,3-d]pyrimidine derivatives has been extensively evaluated in vitro against a wide array of human cancer cell lines. High-throughput screening, such as the National Cancer Institute's (NCI) 60-cell line panel, has been utilized to assess the broad-spectrum antiproliferative activity of these compounds. rsc.orgnih.govrsc.org

Halogen-bearing furo[2,3-d]pyrimidine-based chalcones, in particular, have shown significant efficacy. Compounds 5d and 5e demonstrated potent anti-proliferative activity across the NCI panel, with mean GI50 values of 2.41 µM and 1.23 µM, respectively. rsc.orgnih.gov These compounds were especially effective against the MCF-7 breast cancer cell line. nih.gov

The tables below summarize the in vitro efficacy of selected furo[2,3-d]pyrimidine derivatives against various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values.

In Vitro Efficacy of Furo[2,3-d]pyrimidine Chalcone Derivatives (5d & 5e)
CompoundCell LineCancer TypeGI50 (µM)Source
5dMCF-7Breast1.39 nih.gov
-NCI-59 Panel (Mean)2.41 rsc.orgnih.gov
5eMCF-7Breast0.51 nih.gov
-NCI-59 Panel (Mean)1.23 rsc.orgnih.gov
In Vitro Efficacy of Furo[2,3-d]pyrimidine Derivative (10b)
CompoundCell LineCancer TypeGI50 (µM)Source
10bHS 578TBreast1.51 rsc.orgnih.gov
MDA-MB-468Breast1.55 rsc.orgnih.gov
HOP-92Lung1.64 rsc.orgnih.gov
-NCI-60 Panel (Mean)>100% Growth Inhibition rsc.orgnih.gov
In Vitro VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
CompoundTargetIC50 (nM)Source
8bVEGFR-238.72 nih.gov
10cVEGFR-241.40 nih.gov
Sorafenib (Reference)VEGFR-241.40 nih.gov

4 Chloro 6 Phenylfuro 2,3 D Pyrimidine As a Versatile Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of the C4-chloro group in 4-chloro-6-phenylfuro[2,3-d]pyrimidine makes it a prime substrate for nucleophilic substitution reactions, enabling the facile introduction of a wide range of functionalities and the construction of more elaborate heterocyclic systems. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the strategic elaboration of the furo[2,3-d]pyrimidine (B11772683) core.

The displacement of the chlorine atom by various nucleophiles, such as amines, alcohols, and thiols, is a common and efficient strategy to generate libraries of 4-substituted-6-phenylfuro[2,3-d]pyrimidines. For instance, the reaction with primary and secondary amines provides straightforward access to 4-amino-6-phenylfuro[2,3-d]pyrimidine derivatives, which are themselves important pharmacophores. This approach is not limited to simple amines; more complex and functionally rich amino compounds can be readily installed, leading to the generation of advanced molecular architectures.

Furthermore, the strategic positioning of the chloro and phenyl groups allows for sequential and site-selective modifications. For example, after the initial substitution at the C4 position, further functionalization can be envisioned on the phenyl ring or potentially at other positions on the furo[2,3-d]pyrimidine core, depending on the reaction conditions and the nature of the substituents. This step-wise elaboration is a powerful tool for building molecular complexity from a relatively simple and accessible starting material. While specific examples of fusing additional rings onto the this compound framework are not extensively documented in readily available literature, the principles of heterocyclic synthesis strongly suggest its potential in this regard. For instance, a di-functional nucleophile could potentially react at the C4 position and subsequently undergo an intramolecular cyclization to form a new fused ring system.

The versatility of this intermediate is further underscored by its application in the synthesis of related fused pyrimidine (B1678525) systems. For example, the analogous 4-chlorothieno[2,3-d]pyrimidines have been shown to undergo amination reactions in water, a more environmentally benign solvent, which highlights a sustainable approach to the synthesis of these scaffolds. nih.gov Such methodologies are often translatable across similar heterocyclic systems, suggesting that this compound can likely be employed in similar green chemical transformations.

Development of New Chemical Entities (NCEs) in Medicinal Chemistry

The furo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, and this compound serves as a critical entry point for the synthesis of new chemical entities (NCEs) with a range of therapeutic applications. A particularly prominent area of research has been the development of kinase inhibitors, especially for the treatment of cancer.

A notable example is the development of third-generation epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC). nih.govacs.org In this context, derivatives of 4-amino-6-phenylfuro[2,3-d]pyrimidine have shown significant promise. The synthesis of these NCEs often commences with the nucleophilic substitution of the chlorine atom in this compound with a suitable amine.

For instance, a series of furanopyrimidine-based inhibitors were developed to target the double mutant (L858R/T790M) EGFR, which is a common mechanism of resistance to earlier generations of EGFR inhibitors. nih.govacs.org The lead optimization process involved modifying the side chain at the 4-position of the furo[2,3-d]pyrimidine core to enhance selectivity for the mutant EGFR over the wild-type (WT) form. nih.govacs.org This was achieved by replacing a bulky (S)-2-phenylglycinol moiety with smaller substituents like an ethanol (B145695) or an alkyl group, thereby reducing hydrophobic interactions in the back pocket of the EGFR active site. nih.gov

One such NCE, which demonstrated potent and selective inhibition of the mutant EGFR, was synthesized from a precursor derived from this compound. The key synthetic step involved the coupling of the 4-chloro intermediate with an appropriate amine, followed by further modifications to introduce functionalities aimed at improving cellular potency and pharmacokinetic properties. nih.govacs.org The table below summarizes the activity of representative furanopyrimidine-based EGFR inhibitors.

CompoundEGFR L858R/T790M IC50 (nM)EGFR WT IC50 (nM)H1975 Cell CC50 (nM)A431 Cell CC50 (nM)
Compound A 2-6-502-739>5000
Compound B 2-6-502-739>5000
Compound C 2-6-502-739>5000

Data adapted from studies on furanopyrimidine-based EGFR inhibitors. nih.gov

The development of these potent and selective inhibitors underscores the critical role of this compound as a starting material in medicinal chemistry. Its ability to be readily transformed into a diverse range of derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles to achieve desired therapeutic outcomes.

Contribution to Organic Synthesis Methodologies

While this compound is extensively utilized as a building block in multi-step syntheses, its direct contribution to the development of novel organic synthesis methodologies is an area of growing interest. The reactivity of the C-Cl bond in this heterocyclic system makes it an excellent substrate for evaluating the scope and utility of new cross-coupling reactions and other synthetic transformations.

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, is a prime example of a methodology where substrates like this compound can play a significant role. Although specific studies focusing solely on this molecule as a model substrate for methodological development are not abundant, the behavior of related 4-chloropyrimidine (B154816) derivatives provides valuable insights. For instance, the development of micellar catalysis for Suzuki-Miyaura cross-couplings in water has been demonstrated with related chloropyrimidine substrates, showcasing a greener approach to the synthesis of biaryl pyrimidines. researchgate.net The successful application of such methods to this compound would further validate the robustness and versatility of these new catalytic systems.

Furthermore, the selective functionalization of molecules with multiple reactive sites is a significant challenge in organic synthesis. The presence of the chloro group at C4 and the phenyl group at C6 in this compound offers a platform for studying the regioselectivity of various reactions. Methodologies that can selectively target one position over the other would be of great value to synthetic chemists. For example, developing conditions for a cross-coupling reaction that exclusively occurs at the C4-Cl bond without affecting the phenyl ring would be a noteworthy methodological advancement.

The table below outlines potential synthetic transformations where this compound could serve as a valuable substrate for methodological studies.

Reaction TypePotential Application with this compound
Suzuki-Miyaura Coupling Synthesis of 4-aryl-6-phenylfuro[2,3-d]pyrimidines, testing new catalysts and conditions.
Buchwald-Hartwig Amination Introduction of diverse amino functionalities at the C4 position, exploring ligand effects.
Sonogashira Coupling Synthesis of 4-alkynyl-6-phenylfuro[2,3-d]pyrimidines, expanding the toolbox for C-C bond formation.
Heck Reaction Alkenylation at the C4 position, providing access to novel unsaturated derivatives.
C-H Activation Direct functionalization of the phenyl ring or the furan (B31954) moiety, offering more atom-economical synthetic routes.

The exploration of these and other reactions with this compound as a model substrate has the potential to not only expand the chemical space accessible from this versatile intermediate but also to contribute to the broader development of more efficient, selective, and sustainable synthetic methodologies.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for the exploration of the chemical space around the 4-Chloro-6-phenylfuro[2,3-d]pyrimidine scaffold. While traditional methods for creating substituted pyrimidines and related fused systems exist, future research will likely focus on more innovative and environmentally conscious approaches. nih.govresearchgate.net

Key areas for future synthetic exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of related pyrimidine (B1678525) intermediates. nih.gov Future work could focus on optimizing MAOS conditions for the multi-step synthesis of this compound and its derivatives, potentially leading to more rapid and efficient library generation.

Catalyst-Free Reactions: The development of catalyst-free synthetic routes, such as the [3+2] cyclization of pyrimidine-4,6-diols with nitroolefins in water, offers a green and cost-effective alternative to traditional methods. researchgate.net Applying similar principles to the synthesis of the furo[2,3-d]pyrimidine (B11772683) core could significantly reduce the environmental impact and cost of production.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of this compound. This methodology could be particularly advantageous for managing potentially hazardous reagents and for the seamless integration of multiple synthetic steps.

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the furo[2,3-d]pyrimidine core in a single pot from simple starting materials would dramatically increase synthetic efficiency. This approach aligns with the principles of atom economy and green chemistry.

Advanced Computational Approaches in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective drug candidates. For this compound, advanced computational studies can provide deep insights into its potential as a therapeutic agent.

Future computational research should focus on:

Molecular Docking and Virtual Screening: While standard practice, the application of more sophisticated docking algorithms and scoring functions can improve the accuracy of predicting binding affinities and poses of this compound derivatives against a wide range of biological targets. This can be used to virtually screen large compound libraries to identify promising hits for further experimental validation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the ligand and its target protein, offering insights into the stability of the complex, the role of solvent molecules, and potential allosteric binding sites. This can be particularly useful for understanding the mechanism of action of inhibitors derived from the this compound scaffold.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the electronic interactions within the binding site, QM/MM calculations can be employed. This is especially relevant for studying enzyme-catalyzed reactions or for accurately modeling charge transfer and polarization effects that are crucial for binding.

In Silico ADMET Prediction: The early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for the success of a drug candidate. nih.gov Advanced in silico models can be used to predict the pharmacokinetic and toxicological profiles of novel this compound derivatives, helping to prioritize compounds with favorable drug-like properties. nih.gov

Broadening the Scope of Biological Target Identification

The structural similarity of the furo[2,3-d]pyrimidine core to purine (B94841) suggests that its derivatives could interact with a wide range of biological targets, particularly ATP-binding proteins such as kinases. While related pyrimidine-based compounds have been investigated as inhibitors of various kinases, the full biological target landscape of this compound remains largely unexplored. nih.govnih.govchemicalbook.com

Future research should aim to:

Kinase Profiling: Systematically screen a library of this compound derivatives against a broad panel of human kinases to identify novel and selective inhibitors. This could uncover unexpected therapeutic opportunities in areas such as oncology, inflammation, and neurodegenerative diseases. nih.gov

Phenotypic Screening and Target Deconvolution: Employing cell-based phenotypic screens can identify compounds that elicit a desired biological response without a priori knowledge of the target. nih.gov Subsequent target deconvolution efforts, using techniques such as chemical proteomics, genetic approaches (e.g., RNAi), and computational inference, can then be used to identify the specific protein(s) responsible for the observed phenotype. nih.gov

Exploration of Non-kinase Targets: While kinases are a primary focus, the furo[2,3-d]pyrimidine scaffold may also interact with other classes of proteins, such as ATPases, metabolic enzymes, and epigenetic targets. Broadening the screening efforts to include these target classes could lead to the discovery of novel mechanisms of action.

Innovative Approaches to Structure-Activity Relationship Elucidation

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, innovative approaches to SAR can accelerate the drug discovery process.

Future SAR studies should incorporate:

3D-QSAR and Pharmacophore Modeling: Moving beyond traditional 2D-SAR, the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the steric and electronic requirements for biological activity. Pharmacophore models can be generated to guide the design of new derivatives with improved properties.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be used as a starting point in an FBDD campaign. By identifying small fragments that bind to the target protein, these fragments can then be grown or linked to the core scaffold to generate highly potent and efficient inhibitors.

Bioisosteric Replacement: Systematically exploring bioisosteric replacements for the chloro and phenyl substituents, as well as modifications to the furo[2,3-d]pyrimidine core itself, can lead to significant improvements in activity and drug-like properties. nih.gov For example, replacing the furan (B31954) ring with a thiophene (B33073) or pyrrole (B145914) could modulate the electronic and steric properties of the molecule, potentially leading to altered target engagement and selectivity. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-phenylfuro[2,3-d]pyrimidine in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
    • Contamination Control : Use filter tips for pipetting, dedicated spatulas for weighing, and work in a fume hood to minimize airborne exposure. Clean equipment with ethanol after use .
    • Waste Disposal : Segregate chemical waste into halogenated/organic containers and coordinate with certified hazardous waste disposal services. Avoid aqueous dilution for disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :
    • Core Synthesis : A 3-step process is established: (1) Cyclization of precursor heterocycles, (2) Chlorination at the 4-position using POCl₃ or PCl₅, (3) Introduction of the phenyl group via Suzuki coupling or Ullmann reactions .
    • Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography (gradient elution) or recrystallization (ethanol/water mixtures) .

Q. How can researchers confirm the structural identity of synthesized this compound?

  • Methodological Answer :
    • Spectroscopic Analysis : Use 1H^1H-NMR (DMSO-d6d_6) to verify aromatic protons (δ 7.3–8.1 ppm for phenyl) and furanopyrimidine protons (δ 6.7–7.0 ppm). Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS) .
    • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity >95% for biological assays .

Advanced Research Questions

Q. How do substituent modifications at the 4-position influence biological activity in kinase inhibition studies?

  • Methodological Answer :
    • SAR Strategy : Replace the chloro group with amines, alkyl chains, or aryl groups via nucleophilic substitution. Test derivatives against Aurora kinases (e.g., BPR1K653 in ) using kinase inhibition assays (ADP-Glo™).
    • Data Interpretation : Correlate substituent electronegativity with IC₅₀ values. For example, electron-withdrawing groups (e.g., Cl) enhance binding to ATP pockets, while bulky substituents may reduce solubility .

Q. What strategies can resolve contradictory data in biological assays involving this compound derivatives?

  • Methodological Answer :
    • Assay Validation : Replicate experiments in triplicate using positive controls (e.g., staurosporine for kinase inhibition). Check for assay interference via counterscreens (e.g., fluorescence quenching).
    • Structural Confirmation : Re-characterize compounds showing discrepancies (e.g., X-ray crystallography to confirm binding modes, as done for BPR1K653 in ) .

Q. How can aqueous solubility be improved for in vivo studies of this compound analogs?

  • Methodological Answer :
    • Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains, morpholine) at the 2- or 6-positions. Use prodrug strategies (e.g., phosphate esters) for transient solubility .
    • Formulation Approaches : Prepare cyclodextrin inclusion complexes or nanoemulsions. Assess solubility via shake-flask method (pH 7.4 PBS) and stability in plasma .

Q. What in vitro models are suitable for evaluating the antitumor efficacy of this compound-based compounds?

  • Methodological Answer :
    • Cell Line Selection : Use multidrug-resistant (MDR) cancer lines (e.g., MCF-7/ADR) to assess potency against P-gp-mediated resistance, as demonstrated for BPR1K653 .
    • Endpoint Assays : Perform MTT assays (72-h exposure) and colony formation assays. Validate mechanism via Western blotting for Aurora kinase autophosphorylation (pT288) .

Key Considerations for Researchers

  • Contradictory Evidence : Some synthesis protocols (e.g., Ullmann vs. Suzuki coupling) may yield varying purities. Cross-validate with spectroscopic data .
  • Biological Selectivity : While 4-chloro derivatives show potent Aurora kinase inhibition, off-target effects on FAK or JAK2 require kinase profiling panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-phenylfuro[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-phenylfuro[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.